molecular formula C8H14O B14702020 1-Acetyl-3-methylcyclopentane CAS No. 24070-69-7

1-Acetyl-3-methylcyclopentane

Cat. No.: B14702020
CAS No.: 24070-69-7
M. Wt: 126.20 g/mol
InChI Key: HRDNRISTBWFDOW-UHFFFAOYSA-N
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Description

1-Acetyl-3-methylcyclopentane is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

24070-69-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-(3-methylcyclopentyl)ethanone

InChI

InChI=1S/C8H14O/c1-6-3-4-8(5-6)7(2)9/h6,8H,3-5H2,1-2H3

InChI Key

HRDNRISTBWFDOW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C(=O)C

Origin of Product

United States

Structural Significance and Isomeric Considerations of Substituted Cyclopentanes

The cyclopentane (B165970) ring, a five-membered carbocycle, is a prevalent motif in numerous natural products and biologically active compounds. Unlike its six-membered counterpart, cyclohexane (B81311), which predominantly adopts a strain-free chair conformation, cyclopentane exists in a continuous state of flux between two primary non-planar conformations: the "envelope" and the "half-chair". This flexibility is a mechanism to alleviate the torsional strain that would be present in a planar structure.

The introduction of substituents on the cyclopentane ring, as in 1-Acetyl-3-methylcyclopentane, significantly influences its conformational preferences and introduces the element of stereoisomerism. The 1,3-disubstitution pattern in this molecule gives rise to two chiral centers, leading to the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomers of each other.

Table 1: Basic Properties of this compound

PropertyValueSource
IUPAC Name1-(3-methylcyclopentyl)ethanone nih.gov
Molecular FormulaC8H14O nih.gov
Molecular Weight126.20 g/mol nih.gov
CAS Number24070-69-7 nih.gov

Contemporary Research Landscape for Functionalized Alicyclic Ketones

Functionalized alicyclic ketones, including structures like 1-Acetyl-3-methylcyclopentane, are valuable building blocks in organic synthesis. Their contained ketone functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization reactions.

The cyclopentane (B165970) framework itself is a key structural element in a variety of natural products, such as prostaglandins, steroids, and certain alkaloids. Consequently, the development of synthetic methodologies to access stereochemically defined substituted cyclopentanes is an active area of research. The ability to control the relative and absolute stereochemistry of multiple chiral centers on a cyclopentane ring is a significant challenge that chemists continuously address through the design of novel catalytic systems and stereoselective reactions.

Furthermore, some functionalized alicyclic ketones have been identified as semiochemicals, which are chemicals used by organisms to convey information. For instance, this compound has been noted as a semiochemical used by the giant stick insect (Megacrania tsudai). This highlights the role of such compounds in chemical ecology and the potential for discovering new biologically active molecules with unique structural features.

Overview of Synthetic Challenges and Opportunities Posed by 1 Acetyl 3 Methylcyclopentane

Strategic Retrosynthesis and Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered: the bond between the acetyl group and the cyclopentane (B165970) ring, and the carbon-carbon bonds within the cyclopentane ring itself.

Analysis of C-C Bond Formations in Cyclopentane Ring Construction

The formation of the five-membered cyclopentane ring is a critical aspect of the synthesis. Several strategies can be employed to construct this carbocycle. Key C-C bond-forming reactions that can be utilized include intramolecular cyclizations of acyclic precursors. For instance, a 1,5-dicarbonyl compound can undergo an intramolecular aldol (B89426) condensation to form a cyclopentenone ring, which can then be further modified. libretexts.orgmasterorganicchemistry.com Another powerful method is the Dieckmann condensation, which involves the intramolecular reaction of a diester to form a β-keto ester, a direct precursor to a cyclopentanone (B42830) ring. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Functional Group Interconversions in Target Molecule Synthesis

Functional group interconversions (FGIs) are essential for transforming one functional group into another during a synthetic sequence. In the context of this compound synthesis, a key FGI would be the conversion of a carboxylic acid or its derivative into a ketone. This can be achieved through the reaction of an organometallic reagent, such as a Grignard reagent, with an acyl chloride. doubtnut.comrsc.orgyoutube.comdoubtnut.comyoutube.com Another important FGI is the transformation of a nitrile group into a ketone via a Grignard reaction followed by hydrolysis. nih.gov

Carbonyl Chemistry in Cyclopentanone Derivatization

The introduction of the acetyl group onto the 3-methylcyclopentane scaffold is a pivotal step that relies heavily on carbonyl chemistry. Two main approaches can be considered: direct acylation of a pre-formed cyclopentane ring or the alkylation of a cyclopentanone precursor.

Direct Acylation Reactions on Cyclopentane Scaffolds

One potential route to this compound involves the direct acylation of a 3-methylcyclopentane derivative. A plausible method is the reaction of a 3-methylcyclopentyl organometallic species, such as a Grignard reagent (3-methylcyclopentylmagnesium bromide), with an acylating agent like acetyl chloride. While the reaction of Grignard reagents with acyl chlorides can sometimes lead to the formation of tertiary alcohols as byproducts, careful control of reaction conditions can favor the formation of the desired ketone. doubtnut.comrsc.orgyoutube.comdoubtnut.comyoutube.com

Reactant 1Reactant 2ProductReaction Type
3-Methylcyclopentylmagnesium bromideAcetyl chlorideThis compoundGrignard Acylation
3-MethylcyclopentanecarbonitrileMethylmagnesium bromideThis compound (after hydrolysis)Grignard reaction

This table presents plausible reaction pathways based on established chemical principles.

Alkylation and Functionalization of Cyclopentanone Precursors

An alternative strategy involves the alkylation of a pre-existing cyclopentanone derivative. For instance, the enolate of a suitable cyclopentanone could be alkylated. pearson.comfiveable.melibretexts.orgnumberanalytics.com A more direct approach would be to start with 2-acetylcyclopentanone (B155173) and introduce the methyl group at the 3-position. However, controlling the regioselectivity of this alkylation could be challenging. A more controlled synthesis would involve the preparation of 3-methylcyclopentanone first, followed by the introduction of the acetyl group.

Cyclization Reactions for Methylcyclopentane Ring Formation

The formation of the substituted cyclopentane ring is a cornerstone of the synthesis. Intramolecular cyclization reactions of appropriately substituted acyclic precursors are the most common and effective methods.

One of the most effective methods for forming a five-membered ring is the Dieckmann condensation . wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This intramolecular Claisen condensation of a diester is well-suited for creating cyclic β-keto esters. For the synthesis of a precursor to this compound, one could envision the Dieckmann condensation of diethyl 2-methyladipate. The resulting product, 2-carboethoxy-4-methylcyclopentanone, could then be hydrolyzed and decarboxylated to yield 3-methylcyclopentanone.

Starting MaterialReagentProductReaction Type
Diethyl 2-methyladipateSodium ethoxide2-Carboethoxy-4-methylcyclopentanoneDieckmann Condensation
2-Methyl-1,6-hexanedialBase3-Methyl-2-cyclopentenecarbaldehydeIntramolecular Aldol Condensation

This table illustrates potential cyclization reactions for the synthesis of precursors to the target molecule.

Another powerful cyclization method is the intramolecular aldol condensation . libretexts.orgmasterorganicchemistry.comquora.comuwo.cayoutube.com This reaction, when applied to a 1,6-dicarbonyl compound, can lead to the formation of a five-membered ring. For example, the intramolecular aldol condensation of 2-methyl-1,6-hexanedial would be expected to yield 3-methyl-2-cyclopentenecarbaldehyde, which could then be converted to the target molecule through subsequent reduction and functional group manipulation.

An in-depth analysis of the synthetic methodologies for producing this compound reveals a variety of chemical strategies, including classical condensation reactions and modern catalytic methods. This article explores the nuances of these synthetic routes, with a particular focus on achieving stereochemical control, a critical aspect in the synthesis of complex organic molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Acetyl-3-methylcyclopentane, providing insights into its stability, reactivity, and spectroscopic behavior. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to yield information about its electronic distribution and energy.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine its ground state geometry. This process involves finding the minimum energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various modes of vibration of the atoms, such as stretching, bending, and rocking. The calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) spectra. While there can be systematic errors in the calculated frequencies due to the harmonic approximation and limitations of the functional, these can often be corrected by applying a scaling factor. A comparison of theoretical and experimental vibrational spectra can help in the detailed assignment of spectral bands to specific molecular motions.

Below is an illustrative data table showing the kind of information that would be obtained from a DFT calculation of the vibrational frequencies for a molecule like this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Assignment
1~2960~2870ModerateC-H stretching (methyl and cyclopentyl)
2~1715~1685StrongC=O stretching (acetyl group)
3~1450~1420ModerateCH₂ bending (cyclopentyl)
4~1360~1330ModerateCH₃ bending (acetyl group)
5~1170~1150WeakC-C stretching (ring and acetyl)

Note: The values presented are representative and based on typical frequencies for similar functional groups.

Ab Initio Methods for Electron Correlation Effects

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org Methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation—the interaction between electrons—than standard DFT functionals. acs.org Electron correlation is crucial for accurately predicting the energies and properties of molecules.

For this compound, ab initio calculations, particularly at higher levels of theory like MP2 or CCSD(T), can provide benchmark energetic data. These calculations are more computationally expensive than DFT but can be used to refine the understanding of the molecule's stability and the relative energies of its different isomers and conformers. The inclusion of electron correlation is important for describing dispersion forces, which can play a significant role in determining the conformational preferences of the flexible cyclopentane (B165970) ring and the orientation of the acetyl group.

Molecular Modeling and Conformational Analysis

The non-planar structure of the cyclopentane ring and the rotational freedom of the acetyl group mean that this compound can exist in multiple conformations. Molecular modeling and conformational analysis are used to identify the most stable of these conformations and to understand the energy barriers between them.

Conformational Preferences and Energy Minima

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. youtube.comyoutube.com The two most common conformations are the "envelope" and "half-chair" forms. youtube.com The presence of the methyl and acetyl substituents on the ring will influence the relative stability of these conformations.

Computational Prediction of Isomeric Stabilities

This compound has two chiral centers, meaning it can exist as different stereoisomers (cis and trans diastereomers, and their respective enantiomers). Computational methods can be used to predict the relative stabilities of these isomers. By calculating the ground state energies of the most stable conformer for each isomer, their relative thermodynamic stability can be determined.

For example, the relative stability of the cis and trans isomers of this compound will depend on the steric interactions between the acetyl and methyl groups. In the cis isomer, both substituents are on the same side of the ring, which could lead to greater steric strain compared to the trans isomer where they are on opposite sides. DFT calculations can quantify this energy difference.

An illustrative table of relative energies for the isomers of this compound is presented below.

IsomerRelative Energy (kcal/mol)
trans-1-Acetyl-3-methylcyclopentane0.00 (most stable)
cis-1-Acetyl-3-methylcyclopentane> 0

Note: The exact energy difference would require specific calculations, but the trans isomer is generally expected to be more stable due to reduced steric hindrance.

Spectroscopic Property Simulations

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, this includes the simulation of its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

As mentioned, the calculation of vibrational frequencies using DFT provides a simulated IR spectrum that can be compared with experimental data to aid in peak assignment.

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. By calculating the magnetic shielding of each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. Comparing the predicted chemical shifts with experimental spectra can help in the structural elucidation of the molecule, including the assignment of specific resonances to the different hydrogen and carbon atoms in the various isomers and conformers. For example, the chemical shifts of the methyl and acetyl protons and carbons would be expected to differ between the cis and trans isomers due to their different chemical environments.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

There are no specific studies found that report the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Such calculations, typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, are instrumental in assigning experimental spectra and understanding the electronic environment of nuclei within a molecule.

Predicted IR and Raman Spectra for Vibrational Mode Assignment

Similarly, literature detailing the predicted Infrared (IR) and Raman spectra for the vibrational mode assignment of this compound is not available. Theoretical vibrational analysis, a standard output of quantum chemical calculations, helps in the interpretation of experimental spectra by assigning specific vibrational modes to observed absorption bands.

Reaction Mechanism Elucidation through Computational Methods

No computational studies on the reaction mechanisms involving this compound were identified. This includes the elucidation of pathways for its formation or subsequent reactions.

Information regarding transition state localization and Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound is absent from the searched literature. These computational techniques are crucial for confirming the connection between reactants, transition states, and products on a potential energy surface. researchgate.net

There is no available data on the reaction energetics or computationally derived kinetic parameters for this compound. These models are essential for predicting the feasibility and rates of chemical reactions.

Advanced Theoretical Models for Stereochemical Prediction

As a chiral molecule, this compound exists as multiple stereoisomers. researchgate.net However, no advanced theoretical models focused on predicting its stereochemistry have been found.

There are no published studies on the computational analysis of chiral recognition or diastereomeric transition states involving this compound. This type of analysis is fundamental for understanding stereoselective reactions.

Prediction of Enantiomeric Excess in Asymmetric Reactions

The prediction of enantiomeric excess (e.e.) in asymmetric reactions through theoretical and computational chemistry is a significant area of research. These methods provide valuable insights into reaction mechanisms and the origins of stereoselectivity, guiding the development of more efficient and selective synthetic routes. For a prochiral molecule like this compound, these computational approaches can be instrumental in identifying suitable chiral catalysts or reaction conditions to favor the formation of one enantiomer over the other.

Detailed Research Findings

Currently, there is a lack of specific published research detailing the prediction of enantiomeric excess for asymmetric reactions of this compound. However, the general methodologies employed for similar substrates provide a clear framework for how such a study would be conducted. These approaches often involve a combination of quantum mechanics (QM), molecular mechanics (MM), and machine learning (ML) models.

Computational models are built to calculate the energy of the transition states leading to the different stereoisomers. The predicted enantiomeric excess is then derived from the calculated energy difference between these diastereomeric transition states. A larger energy difference corresponds to a higher predicted enantiomeric excess.

Various computational techniques are utilized for these predictions:

Density Functional Theory (DFT): This is a widely used quantum mechanical method for calculating the electronic structure of molecules and the energetics of reaction pathways. By modeling the transition states of the reaction of this compound with a chiral catalyst, DFT can provide an estimate of the activation energies for the formation of the (R) and (S) products.

Quantitative Structure-Property Relationship (QSPR): 3D-QSPR models can be developed to correlate the structural features of chiral catalysts with the observed enantioselectivity. nih.gov These models use molecular descriptors to quantify the steric and electronic properties of the catalysts and relate them to the enantiomeric excess of the product.

Machine Learning: More recently, machine learning algorithms, such as Random Forest, have been applied to predict enantiomeric excess. chemrxiv.org These models are trained on datasets of known asymmetric reactions and can learn complex relationships between the structures of the reactants, catalysts, and the resulting enantioselectivity.

Illustrative Data Tables

The following data tables are hypothetical and serve to illustrate the type of data that would be generated from theoretical and computational studies on the asymmetric reduction of this compound.

Table 1: Predicted Enantiomeric Excess using Different Computational Methods

This table illustrates how different computational methods could be used to predict the enantiomeric excess for a hypothetical asymmetric reduction of this compound.

Computational MethodChiral CatalystPredicted e.e. (%)Experimental e.e. (%)
DFT (B3LYP/6-31G*)(R)-CBS Catalyst85Not Available
3D-QSPRChiral Ligand Set A78Not Available
Random Forest (ML)Chiral Ligand Set B92Not Available

Table 2: DFT Calculated Energy Barriers for a Hypothetical Asymmetric Addition to this compound

This table shows hypothetical energy barriers for the formation of the two enantiomers of the product, as calculated by DFT. The difference in these energy barriers is used to predict the enantiomeric excess.

Transition StateCatalyst SystemΔG‡ (kcal/mol)Predicted e.e. (%)
Pro-(R)Chiral Lewis Acid 110.295
Pro-(S)Chiral Lewis Acid 112.0
Pro-(R)Chiral Lewis Acid 211.560
Pro-(S)Chiral Lewis Acid 212.5

It is important to reiterate that the data presented in these tables are for illustrative purposes only, due to the absence of specific experimental and computational studies on this compound in the current body of scientific literature. Future research in this area would be invaluable for the enantioselective synthesis of this and related compounds.

Reactivity and Reaction Mechanisms of 1 Acetyl 3 Methylcyclopentane

Reactivity of the Carbonyl Group

The carbonyl group (C=O) in 1-acetyl-3-methylcyclopentane is a key center of reactivity due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density from the carbon atom, rendering the carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition and Substitution Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds. byjus.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the π-bond and the formation of a tetrahedral alkoxide intermediate. byjus.commasterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol derivative. byjus.com The rate of nucleophilic addition is influenced by electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase its reactivity, while bulky groups can hinder the approach of the nucleophile. masterorganicchemistry.com

Common nucleophilic addition reactions for ketones like this compound include:

Addition of Cyanide: Reaction with hydrogen cyanide (HCN) in the presence of a base catalyst forms a cyanohydrin. byjus.comlibretexts.org The cyanide ion (CN⁻) acts as a potent nucleophile. byjus.com

Addition of Alcohols: In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals. byjus.comlibretexts.org Further reaction with another alcohol molecule can yield an acetal. byjus.com

Addition of Amines: Primary amines react with aldehydes and ketones to form imines. byjus.com The reaction proceeds through a carbinolamine intermediate.

NucleophileProduct TypeCatalyst
Cyanide (HCN)CyanohydrinBase
Alcohol (R-OH)Hemiacetal/AcetalAcid
Primary Amine (R-NH₂)Imine-
Grignard Reagents (R-MgX)Tertiary Alcohol-
Hydride Reagents (e.g., NaBH₄, LiAlH₄)Secondary Alcohol-

Enolization and Reactions Involving Enolate Intermediates

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows this compound to undergo enolization. In the presence of an acid or base, the ketone can exist in equilibrium with its enol tautomer. pitt.edu Deprotonation of the α-carbon by a strong base generates an enolate ion, which is a powerful nucleophile. masterorganicchemistry.com

Enolates are key intermediates in several important carbon-carbon bond-forming reactions:

Alkylation: Enolates can react with alkyl halides in an SN2 reaction to form a new C-C bond at the α-position. masterorganicchemistry.commnstate.edu The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation. pitt.eduyoutube.com

Aldol (B89426) Condensation: An enolate can add to the carbonyl group of another molecule of the ketone (or a different carbonyl compound) in a reaction known as the aldol condensation. pitt.edu This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. pitt.edu

Claisen-Schmidt Reaction: This is a type of crossed aldol condensation where an enolizable ketone reacts with a non-enolizable aldehyde. pitt.edu

The formation of kinetic versus thermodynamic enolates is an important consideration for unsymmetrical ketones. pitt.edu The kinetic enolate is formed faster by removing the less sterically hindered α-proton, typically at low temperatures with a bulky base. pitt.eduyoutube.com The thermodynamic enolate is more stable and is favored under conditions that allow for equilibration, such as higher temperatures and weaker bases. pitt.edu

Reactivity of the Cyclopentane (B165970) Ring System

The cyclopentane ring can also participate in various reactions, leading to functionalization at different positions or even rearrangement of the ring itself.

Functionalization at Ring Positions

While the acetyl group activates the α-position of the cyclopentane ring towards reactions like enolate formation, other positions on the ring can also be functionalized, although this is generally less facile. The presence of the methyl group at the 3-position can influence the stereochemistry of these reactions.

Ring Transformations and Skeletal Rearrangements

Under certain conditions, the cyclopentane ring can undergo transformations and skeletal rearrangements. nih.gov These reactions often proceed through carbocationic intermediates, which can be generated under acidic conditions. cambridgescholars.com The Wagner-Meerwein rearrangement is a classic example where a 1,2-shift of an alkyl group or a C-C bond can occur to form a more stable carbocation, potentially leading to ring expansion or contraction. cambridgescholars.com For instance, the reaction of 3β,4α-dibromocarane with aqueous silver oxide results in the formation of 3-acetyl-6,6-dimethylbicyclo[3.1.0]hexane, a process involving a Wagner-Meerwein rearrangement with the narrowing of a cyclohexane (B81311) ring. cambridgescholars.com

Intermolecular and Intramolecular Reactions

This compound can participate in both intermolecular (between two or more molecules) and intramolecular (within the same molecule) reactions.

Intermolecular Reactions: The aldol condensation is a prime example of an intermolecular reaction where two molecules of the ketone react.

Intramolecular Reactions: If other functional groups are present on the cyclopentane ring, intramolecular reactions can occur. For example, an intramolecular aldol condensation could lead to the formation of a bicyclic product. The Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is a powerful method for forming six-membered rings. pitt.edu

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of the reactions it undergoes. While specific experimental data for this compound is limited, a comprehensive understanding can be gained by examining analogous reactions of similar cyclic and acyclic ketones. Key transformations for the acetyl group include reduction to an ethyl group and oxidation to an ester, each with distinct kinetic and thermodynamic profiles.

Thermodynamic Considerations:

The thermodynamics of ketone reductions, such as the Clemmensen and Wolff-Kishner reductions, are generally favorable, leading to the formation of more stable alkanes. The conversion of a carbonyl group to a methylene (B1212753) group is an exothermic process. For instance, the enthalpies of reduction for simple cyclic ketones to their corresponding alcohols are well-documented and provide insight into the initial steps of some reduction pathways. acs.orgnih.gov

In contrast, the Baeyer-Villiger oxidation of a ketone to an ester also represents a thermodynamically favorable process, driven by the formation of a stable ester linkage. pw.live The reaction is typically exothermic.

Below is a table illustrating typical thermodynamic data for analogous ketone reactions.

Reaction TypeAnalogous SubstrateProductΔH° (kcal/mol)ΔG° (kcal/mol)Notes
Hydride Reduction CyclohexanoneCyclohexanol-15 to -20NegativeIllustrates the exothermicity of carbonyl reduction. mdma.ch
Baeyer-Villiger Oxidation Cyclopentanone (B42830)δ-ValerolactoneFavorableNegativeThe formation of a stable lactone drives the reaction.
Clemmensen Reduction AcetophenoneEthylbenzeneFavorableNegativeOverall conversion to the alkane is thermodynamically driven. masterorganicchemistry.combyjus.com
Wolff-Kishner Reduction AcetophenoneEthylbenzeneFavorableNegativeThe formation of gaseous nitrogen provides a strong thermodynamic driving force. wikipedia.orglibretexts.orgquora.com

Kinetic Aspects:

The rates of reactions involving this compound are influenced by factors such as the choice of reagents, temperature, and the structure of the substrate itself.

In the Baeyer-Villiger oxidation , the rate-determining step is the migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxyacid in the Criegee intermediate. wikipedia.org The migratory aptitude of different groups plays a crucial role, with more electron-rich and sterically less hindered groups migrating faster. For this compound, the competition would be between the methyl group and the 3-methylcyclopentyl group. Generally, secondary alkyl groups have a higher migratory aptitude than primary alkyl groups like methyl. organic-chemistry.org The presence of electron-releasing groups on the ketone and electron-withdrawing groups on the peroxyacid can increase the reaction rate. pw.live

For reduction reactions , the kinetics vary significantly with the chosen method. The Clemmensen reduction , being a heterogeneous reaction occurring on the surface of zinc amalgam, has a complex and not fully understood mechanism, making kinetic studies challenging. byjus.comwikipedia.orglibretexts.org The rate is influenced by the surface area and activity of the zinc amalgam.

The Wolff-Kishner reduction proceeds via the formation of a hydrazone, and the rate-determining step is believed to be the deprotonation of the hydrazone by a strong base at high temperatures. wikipedia.orgresearchgate.net The use of a high-boiling solvent like ethylene (B1197577) glycol is necessary to achieve the required reaction temperature. libretexts.org

Theoretical studies on the Baeyer-Villiger oxidation of similar ketones, such as 3-pentanone, have shown that the first transition state (nucleophilic attack of the peroxyacid) is rate-determining. The introduction of an acid catalyst can dramatically lower the activation energy of this step. nih.gov

The following table summarizes the key kinetic factors for relevant reactions.

ReactionRate-Determining StepKey Kinetic Factors
Baeyer-Villiger Oxidation Migratory aptitude of the substituentNature of the substituent, peroxyacid strength, temperature. pw.livewikipedia.orgorganic-chemistry.org
Clemmensen Reduction Not definitively established (heterogeneous)Surface area of zinc amalgam, acid concentration, temperature. wikipedia.orglibretexts.org
Wolff-Kishner Reduction Deprotonation of the hydrazoneBase strength, temperature, solvent. wikipedia.orgresearchgate.net

Proposed Reaction Mechanisms and Experimental Validation

The proposed mechanisms for the reactions of this compound are based on extensive studies of similar ketones. These mechanisms are supported by various experimental validation techniques.

Baeyer-Villiger Oxidation:

The widely accepted mechanism for the Baeyer-Villiger oxidation proceeds through a tetrahedral intermediate known as the Criegee intermediate . wikipedia.orgnih.govnumberanalytics.com

Protonation of the Carbonyl: The carbonyl oxygen is first protonated by the peroxyacid, making the carbonyl carbon more electrophilic. pw.livewikipedia.org

Nucleophilic Attack: The peroxyacid then acts as a nucleophile and attacks the carbonyl carbon, forming the Criegee intermediate. wikipedia.orgnumberanalytics.com

Concerted Rearrangement: In a concerted step, a substituent on the carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous departure of a carboxylate anion as a leaving group. This migration occurs with retention of stereochemistry at the migrating center. chem-station.comyoutube.com

Deprotonation: The resulting protonated ester is then deprotonated to yield the final ester product. pw.live

Experimental Validation: The mechanism of the Baeyer-Villiger oxidation is strongly supported by isotopic labeling studies. In a classic experiment by Doering and Dorfman in 1953, benzophenone (B1666685) was oxidized with ¹⁸O-labeled peroxybenzoic acid. The resulting ester was found to have the ¹⁸O incorporated exclusively in the carbonyl group of the ester, which is consistent with the Criegee intermediate pathway. wikipedia.orglscollege.ac.in This experiment ruled out other proposed mechanisms. wikipedia.org More recent studies have successfully isolated and characterized stable Criegee intermediates or their derivatives, providing further direct evidence for their existence. rsc.orgacs.orgresearchgate.netrsc.org Spectroscopic techniques have been employed to study these transient species. rsc.org

Clemmensen Reduction:

The mechanism of the Clemmensen reduction is not as well-understood due to its heterogeneous nature. wikipedia.orglibretexts.org However, it is generally believed to involve electron transfer from the metal surface. Two main mechanisms have been proposed:

Carbanionic Mechanism: This mechanism suggests that the zinc atom directly attacks the protonated carbonyl carbon.

Carbenoid Mechanism: This radical-based process proposes that the reaction occurs on the surface of the zinc metal, involving organozinc intermediates. byjus.com

It is generally agreed that the corresponding alcohol is not an intermediate in the Clemmensen reduction, as subjecting the alcohol to the same reaction conditions does not yield the alkane. byjus.comlibretexts.org

Experimental Validation: The elucidation of the Clemmensen reduction mechanism has been hampered by its heterogeneous nature, making it difficult to apply standard spectroscopic and kinetic analyses. wikipedia.org The proposed mechanisms are largely based on product analysis and the observation that the reaction is effective for aryl-alkyl ketones. annamalaiuniversity.ac.in

Wolff-Kishner Reduction:

The mechanism of the Wolff-Kishner reduction is better understood and proceeds under basic conditions. wikipedia.orglibretexts.org

Hydrazone Formation: The ketone first reacts with hydrazine (B178648) to form a hydrazone. wikipedia.org

Deprotonation: A strong base, such as potassium hydroxide, deprotonates the terminal nitrogen of the hydrazone. wikipedia.orgresearchgate.net

Tautomerization: The resulting anion undergoes tautomerization to form a diimide anion.

Elimination of Nitrogen: This intermediate collapses with the loss of a stable nitrogen molecule (N₂) to form a carbanion. wikipedia.org

Protonation: The carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to give the final alkane product. quora.com

Experimental Validation: The mechanism is supported by the fact that pre-formed hydrazones can be converted to the corresponding alkanes under the reaction conditions. wikipedia.org The requirement of a strong base and high temperatures is consistent with the proposed deprotonation and elimination steps. masterorganicchemistry.com Theoretical studies using DFT calculations have also supported the proposed reaction channels. researchgate.net

Research Applications in Organic Synthesis and Materials Science

1-Acetyl-3-methylcyclopentane as a Chirality Source

The presence of a stereocenter at the C3 position of the cyclopentane (B165970) ring renders this compound a chiral molecule. This inherent chirality can be leveraged in synthetic chemistry, where the compound can serve as a starting material from the "chiral pool"—a collection of abundant, enantiopure compounds from nature used to build complex molecules. wikipedia.orgnih.gov Terpenes, for example, are common members of the chiral pool and serve as starting points for numerous syntheses. nih.gov

A key application of a chiral molecule like this compound is in asymmetric induction, where its existing stereocenter influences the stereochemical outcome of a new chiral center being formed. researchgate.net The acetyl group of the molecule contains a prochiral ketone, which can be a target for nucleophilic addition. The stereochemistry of the C3 methyl group can direct the incoming nucleophile to one of the two faces of the carbonyl, leading to the preferential formation of one diastereomer over the other. This process is a cornerstone of stereocontrolled synthesis. rsc.org

For instance, the reduction of the ketone or the addition of an organometallic reagent would generate a new stereocenter at the C1 position. The diastereoselectivity of such reactions is governed by established models of asymmetric induction, which consider the steric and electronic environment around the reactive center. Careful selection of reagents and reaction conditions can maximize the formation of the desired diastereomer, a critical step in the synthesis of stereochemically pure compounds. rsc.org

Table 1: Potential Asymmetric Transformations of this compound

Reaction Type Reagent Example Potential Product Stereochemical Principle
Hydride Reduction L-Selectride® 1-(1-Hydroxyethyl)-3-methylcyclopentane 1,3-Asymmetric Induction
Grignard Addition Phenylmagnesium Bromide 1-(1-Hydroxy-1-phenylethyl)-3-methylcyclopentane 1,3-Asymmetric Induction
Wittig Reaction Ylide (Ph3P=CH2) 1-Isopropenyl-3-methylcyclopentane Not stereocenter-forming at C1

Building Block for Complex Organic Architectures

Functionalized five-membered carbocycles are recognized as privileged scaffolds in medicinal chemistry and are central to the structure of many complex natural products. researchgate.netnih.gov this compound, as a readily available or synthesizable chiral building block, represents an ideal starting point for constructing more elaborate molecular frameworks.

The cyclopentane core is a feature of numerous classes of natural products, including prostaglandins, iridoids, and certain terpenes. mdpi.comnih.govwikipedia.org The synthesis of analogues to these natural products is a powerful strategy for developing new therapeutic agents. researchgate.netprinceton.edu By using a chiral fragment like this compound, chemists can introduce a specific stereochemical configuration into the synthetic target from an early stage.

Iridoids, for example, are a class of monoterpenoids based on a cyclopentano[c]pyran skeleton. wikipedia.org Asymmetric synthesis routes to iridoids often rely on the construction of a highly substituted cyclopentane ring with precise stereochemical control. mdpi.comrsc.org A building block like this compound could be elaborated through a series of reactions—such as functionalization of the acetyl group and introduction of other substituents on the ring—to serve as a key intermediate in the synthesis of iridoid analogues. This approach simplifies the synthetic challenge by embedding chirality and a core carbocyclic structure from the outset.

Table 2: Natural Product Classes Featuring a Cyclopentane Ring

Natural Product Class Core Structure Biological Relevance (Example)
Prostaglandins Substituted Cyclopentane Inflammation, Blood Pressure Regulation (Prostaglandin F1α)
Iridoids Cyclopentano[c]pyran Defensive Compounds, Anti-inflammatory (Iridomyrmecin) wikipedia.org
Sarkomycin Substituted Cyclopentanone (B42830) Antibiotic, Antitumor rsc.org

The concept of a molecular scaffold is central to modern drug discovery, where a core structure is decorated with different functional groups to create a library of compounds for biological screening. researchgate.netrsc.org The cyclopentane framework is considered an effective and valuable scaffold for this purpose. researchgate.net

This compound is a simple yet versatile scaffold. The ketone of the acetyl group can be used for a wide range of chemical transformations, including reductive amination to form amines, Wittig reactions to form alkenes, or aldol (B89426) condensations to build larger carbon skeletons. The methyl group and the cyclopentane ring itself can also be functionalized. This allows for the systematic modification of the molecule's size, shape, and polarity, which are key determinants of biological activity. The generation of a library of diverse molecules from this single starting scaffold can facilitate the discovery of new lead compounds for drug development. acs.org

Precursor for Advanced Materials

The application of functionalized cyclopentane derivatives extends beyond medicinal chemistry into the realm of materials science. The unique structural and, in this case, chiral properties of this compound make it a potentially valuable precursor for the synthesis of specialized polymers and functional materials.

For example, research has demonstrated the polymerization of cyclopentene (B43876) using various catalytic methods, including Ring-Opening Metathesis Polymerization (ROMP) and metallocene catalysis, to produce polymers with controlled properties. princeton.eduacs.org By chemically modifying this compound—for instance, through reduction of the ketone to an alcohol followed by dehydration—it could be converted into a chiral, substituted cyclopentene monomer. The polymerization of such a monomer could lead to the formation of chiral polymers, which are of interest for applications in chiral separations, asymmetric catalysis, and optics.

Furthermore, cyclopentane structures have been incorporated into other advanced materials. Fullerene-fused cyclopentanes have been synthesized and investigated for their photovoltaic properties, serving as interlayers in perovskite solar cells. acs.org While this involves a different synthetic route, it highlights the utility of the cyclopentane motif in functional materials. The potential to derive functional monomers from this compound opens avenues for creating new polymers and materials with tailored thermal, mechanical, and optical properties. researchgate.net

Isolation, Purification, and Analytical Methodologies for Research Samples

Advanced Chromatographic Techniques for High Purity Isolation

Chromatography is a cornerstone of chemical separation, and for a compound like 1-Acetyl-3-methylcyclopentane, which may be present in complex mixtures from synthesis or natural sources, advanced chromatographic methods are indispensable.

Preparative chromatography is employed to separate and purify larger quantities of a compound for further use, distinguishing it from analytical chromatography which is used for identification and quantification.

Preparative High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds like ketones, preparative HPLC can be utilized for the purification of this compound, particularly when dealing with less volatile impurities or when derivatization is employed. warwick.ac.uk The goal is the isolation and purification of a valuable product, which may range from micrograms to kilograms depending on the application. nih.gov Normal phase HPLC on silica (B1680970) gel can be effective for separating diastereomers, which can be a crucial step in obtaining enantiopure compounds. researchgate.net

Preparative Gas Chromatography (pGC): As a volatile compound, this compound is an ideal candidate for purification by preparative gas chromatography. nih.gov This technique is highly effective for separating volatile substances, including isomers and enantiomers. nih.gov The fundamental components of a pGC system include a specialized injector for large sample volumes, a high-capacity column, a splitter to direct a portion of the effluent to a detector while the majority goes to a collection trap, and the collection system itself. nih.gov The efficiency of pGC makes it a valuable tool for obtaining high-purity fractions of volatile compounds from complex mixtures. nih.gov

Table 1: Comparison of Preparative HPLC and GC for this compound Purification

FeaturePreparative HPLCPreparative GC
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for less volatile derivatives or when non-volatile impurities are present.Ideal for volatile compounds like this compound. nih.gov
Sample Size Can range from milligrams to kilograms. nih.govTypically used for smaller quantities, from micrograms to grams.
Key Components High-pressure pump, injector, preparative column, detector, fraction collector.High-capacity injector, preparative column, effluent splitter, detector, collection traps. nih.gov
Advantages Can handle a wider range of compound polarities and solubilities.High resolution for volatile compounds, enabling separation of close-boiling isomers. nih.gov
Disadvantages Requires larger volumes of solvent, can be more time-consuming for volatile compounds.Thermal degradation of sensitive compounds can be a concern.

Since this compound possesses chiral centers, its enantiomers can exhibit different biological activities and sensory properties. youtube.com Chiral chromatography is essential for the separation and analysis of these enantiomers.

Enantiomeric separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.comwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown excellent performance in separating a broad range of chiral compounds, including ketones. nih.govnih.gov These CSPs can operate in various modes, including normal phase, reversed phase, and polar organic modes. molnar-institute.com

For volatile compounds like this compound, chiral capillary gas chromatography is a particularly powerful technique. chromatographyonline.com Cyclodextrin-based chiral stationary phases are commonly employed in GC for the enantiomeric separation of a wide variety of compounds, including ketones and terpenes. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program can significantly influence the separation efficiency. chromatographyonline.com

Table 2: Chiral Stationary Phases for Potential Enantiomeric Separation of this compound

Chiral Stationary Phase (CSP) TypeCommon ExamplesChromatographic TechniquePotential Suitability for this compound
Polysaccharide-based Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)HPLC, SFCHigh, as they are effective for a wide range of chiral compounds, including ketones. nih.govnih.gov
Cyclodextrin-based Derivatized α-, β-, and γ-cyclodextrinsGC, HPLC, CEHigh, particularly for chiral GC of volatile compounds. chromatographyonline.com
Pirkle-type (R,R)-Whelk-O 1HPLCModerate, may require derivatization of the ketone.
Macrocyclic Glycopeptides Teicoplanin, VancomycinHPLCModerate, often used for polar and ionic compounds.

Modern Crystallization Techniques for Purification

Crystallization is a powerful purification technique that can yield highly pure solid compounds. For a liquid like this compound, crystallization may be employed for its solid derivatives or through specialized techniques.

One common approach is the formation of a crystalline derivative, such as a 2,4-dinitrophenylhydrazone, which can be purified by recrystallization and then cleaved to regenerate the pure ketone. creative-chemistry.org.uk The choice of solvent is critical for successful recrystallization, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures. creative-chemistry.org.uk

For volatile compounds, co-crystallization with a suitable co-former can be a viable strategy. rsc.org This involves forming a crystalline solid from a liquid compound by combining it with another molecule. Another approach for volatile liquids is the use of volatile deep eutectic solvents (VODES), where the mixture remains liquid at room temperature but one component can be selectively evaporated to induce crystallization of the other. potticary.com

Slow evaporation of a solution is a simple crystallization method, though it may not always produce the highest quality crystals. unifr.ch Solvent layering, where a poor solvent is carefully added on top of a solution of the compound in a good solvent, can promote slower and more controlled crystal growth. unifr.ch

Purity Assessment and Trace Impurity Analysis

Once purified, it is crucial to assess the purity of this compound and to identify and quantify any trace impurities.

High-resolution gas chromatography (HRGC), utilizing capillary columns, is the method of choice for assessing the purity of volatile compounds like this compound. The high efficiency of capillary columns allows for the separation of closely related impurities, such as isomers. ursinus.edu

When coupled with a sensitive detector like a flame ionization detector (FID) or a mass spectrometer (MS), HRGC can provide both quantitative and qualitative information about the sample's composition. mdpi.com The retention time of a compound is a characteristic property under specific GC conditions and can be used for identification by comparison to a known standard. ursinus.edu

While chromatography is excellent for separation, spectroscopic methods are vital for quantification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and for identifying impurities. Quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of the target compound relative to a certified internal standard.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the carbonyl (C=O) functional group, which is a key feature of this compound. The position of the carbonyl absorption can provide clues about the ring strain and any conjugation.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides detailed structural information about the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying unknown impurities. mdpi.com

Table 3: Analytical Techniques for Purity Assessment of this compound

TechniqueInformation ProvidedAdvantages
High-Resolution Gas Chromatography (HRGC) Separation of volatile components, retention times for identification.High separation efficiency for isomers and closely related compounds. ursinus.edu
HRGC-Mass Spectrometry (HRGC-MS) Separation, molecular weight, and structural information from fragmentation patterns.Powerful for identification of unknown impurities. mdpi.com
Quantitative NMR (qNMR) Absolute purity determination against a standard, structural confirmation.High precision and accuracy, does not require identical compound as reference.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O).Quick and simple method for functional group analysis.

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